molecular formula C10H14FN3 B2723664 1-(5-Fluoropyrimidin-2-yl)azepane CAS No. 1862729-62-1

1-(5-Fluoropyrimidin-2-yl)azepane

Cat. No.: B2723664
CAS No.: 1862729-62-1
M. Wt: 195.241
InChI Key: UWCUIABZWBXLND-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)azepane is a fluorinated heterocyclic compound featuring a pyrimidine ring substituted with fluorine at position 5 and linked to a seven-membered azepane ring at position 2 (Figure 1). Fluorinated pyrimidines are widely explored for their enhanced metabolic stability and electronic properties, which influence reactivity and binding interactions in pharmaceutical applications .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCUIABZWBXLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoropyrimidine with an azepane derivative. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azepane derivatives .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)azepane has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA-binding agent and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and as a building block for various industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azepane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA replication or transcription. Additionally, the azepane ring may interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Substitution : Replacing fluorine with bromine (e.g., 1-(5-Bromopyrimidin-2-yl)azepane) increases molecular weight by ~80 Da and alters electronic properties. Bromine’s larger atomic radius and lower electronegativity may reduce metabolic stability but enhance reactivity in cross-coupling reactions .
  • Side Chain Modifications : The ethanamine derivative (CAS 905587-41-9) lacks the azepane ring, resulting in a shorter, less bulky structure that may influence solubility and pharmacokinetics .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)azepane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a seven-membered azepane ring fused with a fluoropyrimidine moiety. This unique combination may impart distinct chemical properties that are beneficial for various biological interactions.

Property Value
IUPAC Name This compound
Molecular Formula C10H14FN3
Molecular Weight 195.24 g/mol
InChI Key UWCUIABZWBXLND-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes. The fluoropyrimidine moiety can potentially inhibit DNA replication or transcription, while the azepane ring may interact with various enzymes, altering their activity. This dual action suggests potential applications in cancer therapy and enzyme inhibition.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound through various assays:

  • Cell Viability Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
    Cell Line IC50 (µM)
    A5492.35
    MCF-73.10
    HCT-1164.20
  • Mechanistic Studies : Flow cytometry assays indicated that treatment with this compound leads to increased apoptosis in treated cells. Specifically, the compound was shown to upregulate apoptosis-related proteins, enhancing the apoptotic pathway in cancer cells.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly targeting PARP (Poly(ADP-ribose) polymerase), which is crucial in DNA repair mechanisms.

Compound PARP Inhibition IC50 (nM)
This compound19.24 ± 1.63
Rucaparib23.88 ± 2.90

Molecular docking studies revealed that this compound binds effectively within the active site of PARP, suggesting a competitive inhibition mechanism.

Study on Cytotoxicity

A study published in Medicinal Chemistry Research evaluated the cytotoxic effects of various derivatives related to fluoropyrimidines, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells compared to standard treatments like rucaparib, highlighting its potential as a therapeutic agent .

Neuroinflammation Research

Another aspect of research focused on neuroinflammation, where derivatives similar to this compound were assessed for their ability to inhibit nitric oxide production in microglial cells. These studies suggest that such compounds could also play a role in neuroprotective strategies against neurodegenerative diseases .

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